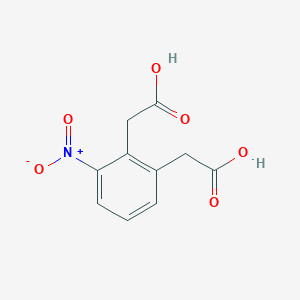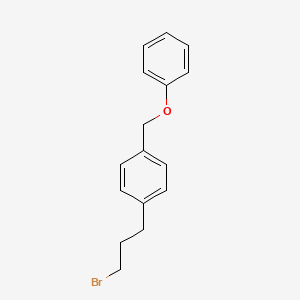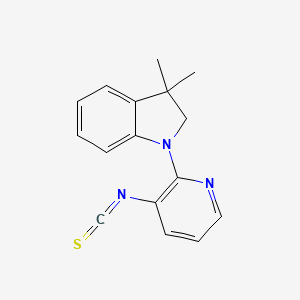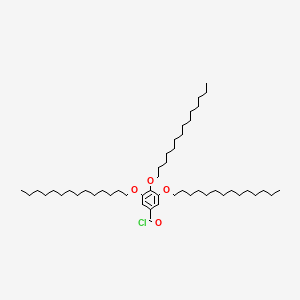![molecular formula C10H20O B14189331 [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol CAS No. 848778-83-6](/img/structure/B14189331.png)
[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol is an organic compound characterized by a cyclopentane ring substituted with a methyl group, an isopropyl group, and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method is the cyclization of a suitable diene with a dienophile under Diels-Alder reaction conditions, followed by reduction and functional group transformations to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of any carbonyl intermediates back to alcohols using reducing agents like NaBH4 (Sodium borohydride).
Substitution: Halogenation of the methanol group to form alkyl halides using reagents like SOCl2 (Thionyl chloride).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: Formation of [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanone.
Reduction: Regeneration of this compound.
Substitution: Formation of [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methyl chloride.
Applications De Recherche Scientifique
[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanone: Similar structure but with a carbonyl group instead of a methanol group.
[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methyl chloride: Similar structure but with a chloride group instead of a methanol group.
Uniqueness
[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
848778-83-6 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
[(1R,3S)-1-methyl-3-propan-2-ylcyclopentyl]methanol |
InChI |
InChI=1S/C10H20O/c1-8(2)9-4-5-10(3,6-9)7-11/h8-9,11H,4-7H2,1-3H3/t9-,10+/m0/s1 |
Clé InChI |
KBSHQCBKGHLYLX-VHSXEESVSA-N |
SMILES isomérique |
CC(C)[C@H]1CC[C@@](C1)(C)CO |
SMILES canonique |
CC(C)C1CCC(C1)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate](/img/structure/B14189250.png)


![9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14189271.png)

![2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189279.png)

![(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B14189293.png)
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B14189296.png)



![Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-](/img/structure/B14189336.png)
![4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14189339.png)
